Part 1: Molecular Architecture and Physicochemical Properties
Part 1: Molecular Architecture and Physicochemical Properties
An In-depth Technical Guide to the Chemical Structure and Applications of 1H,1H,2H,2H-Perfluorooctyltrimethoxysilane
This guide provides a comprehensive technical overview of 1H,1H,2H,2H-Perfluorooctyltrimethoxysilane (PFOTMS), a fluorinated organosilane critical to advanced surface modification. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's unique chemical architecture, its mechanism of action in forming self-assembled monolayers (SAMs), and its application in creating high-performance, functionalized surfaces.
1H,1H,2H,2H-Perfluorooctyltrimethoxysilane is an amphiphilic molecule meticulously designed for surface modification. Its structure can be deconstructed into three key functional regions: a perfluorinated tail, a short hydrocarbon spacer, and a reactive silane head-group. This tripartite structure is the foundation of its functionality.
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The Perfluorinated Tail (C6F13-): This long fluorocarbon chain is responsible for the compound's defining characteristics. The high electronegativity of fluorine atoms creates a dense electron shield around the carbon backbone. This results in exceptionally weak van der Waals forces, leading to very low surface energy. Consequently, surfaces modified with PFOTMS exhibit extreme liquid repellency, a state known as superhydrophobicity and oleophobicity.
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The Ethyl Spacer (-CH2-CH2-): This two-carbon hydrocarbon chain serves as a stable, flexible linker connecting the rigid fluorinated tail to the reactive head-group.
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The Trimethoxysilane Head-Group (-Si(OCH3)3): This is the reactive moiety of the molecule. The three methoxy groups are hydrolyzable, meaning they can be cleaved in the presence of water to form highly reactive silanol groups (-Si-OH). These silanols are the anchors that enable the molecule to covalently bond to hydroxylated surfaces such as glass, silicon wafers, and many metal oxides.
Caption: Chemical structure of 1H,1H,2H,2H-Perfluorooctyltrimethoxysilane (PFOTMS).
The collective properties of this molecule are summarized in the table below.
| Property | Value | Source |
| CAS Number | 85857-16-5 | [1][2] |
| Molecular Formula | C₁₁H₁₃F₁₃O₃Si | [3] |
| Molecular Weight | 468.28 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Density | 1.393 - 1.457 g/cm³ at 25 °C | [2][3] |
| Boiling Point | ~217.3 °C | [3] |
| Refractive Index (n20/D) | ~1.335 | [3] |
| Solubility | Reacts with water; soluble in organic solvents | [2] |
Part 2: The Mechanism of Surface Modification: From Molecule to Monolayer
The primary utility of PFOTMS lies in its ability to form a durable, covalently bonded Self-Assembled Monolayer (SAM) on a substrate.[4] This is not a simple coating; it is a chemical transformation of the surface. The process is a sophisticated hydrolysis and condensation reaction.
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Hydrolysis: The process is initiated by the presence of water, which can be atmospheric moisture or a trace amount on the substrate surface. The methoxy groups (-OCH₃) on the silicon atom react with water to form silanol groups (-OH) and release methanol as a byproduct. This step is critical as it "activates" the PFOTMS molecule for bonding.
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Condensation: The newly formed, highly reactive silanol groups can then undergo two condensation reactions:
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Intermolecular Condensation: Two silanol groups from adjacent PFOTMS molecules react to form a strong siloxane bond (Si-O-Si), releasing a water molecule. This cross-linking creates a robust, polymeric network parallel to the substrate surface.
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Surface Condensation: A silanol group on a PFOTMS molecule reacts with a hydroxyl group (-OH) on the substrate (e.g., the surface of glass or a silicon wafer). This forms another strong siloxane bond, covalently anchoring the molecule to the surface.
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This two-pronged condensation process ensures the formation of a dense, highly ordered, and durable monolayer with the perfluorinated tails oriented away from the surface, presenting a new, low-energy interface to the environment.
Caption: Workflow of Self-Assembled Monolayer (SAM) formation via hydrolysis and condensation.
Part 3: Synthesis and Reactivity
From a production standpoint, PFOTMS is typically synthesized via a two-step method.[1][5] The first step involves the hydrosilylation of 1H,1H,2H-perfluoro-1-octene with trichlorosilane, which adds the silicon-containing group to the fluorinated chain.[1] The resulting trichlorosilyl intermediate is then subjected to an alcoholysis reaction with sodium methoxide to replace the chlorine atoms with methoxy groups, yielding the final PFOTMS product.[1]
The key aspect of PFOTMS reactivity is its sensitivity to moisture.[2] The trimethoxysilane head is designed to react with water, which is advantageous for surface modification but requires careful handling and storage to prevent premature polymerization in the container.
Part 4: Applications in Research and Drug Development
The ability to precisely engineer surface energy makes PFOTMS invaluable across numerous fields, from electronics to textiles.[3] For researchers and drug development professionals, its applications are particularly relevant for creating bio-inert and precisely controlled interfaces.
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Anti-Fouling Surfaces for Biomedical Devices: Non-specific protein adsorption and subsequent biofilm formation are major failure points for biomedical implants, catheters, and diagnostic tools. A PFOTMS-generated SAM creates a highly hydrophobic and oleophobic surface that resists the adhesion of proteins and microorganisms, thereby enhancing the biocompatibility and longevity of the device.[6]
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Surface Modification of Nanoparticles: In drug delivery systems, the surface properties of nanoparticles dictate their stability, circulation time, and cellular uptake. PFOTMS and similar fluorosilanes can be used to modify the surface of silica or metal oxide nanoparticles.[7] This modification can prevent aggregation and control interactions with biological media.
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Microfluidics and Lab-on-a-Chip Devices: Microfluidic devices used for high-throughput screening and diagnostics rely on the precise control of small liquid volumes. Coating the microchannels with PFOTMS renders them hydrophobic, which can prevent sample adhesion to the channel walls, reduce flow resistance, and enable the creation of stable droplets for digital PCR or single-cell analysis.
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High-Performance Coatings: The compound is used to create durable, self-cleaning, and anti-staining surfaces on materials like glass, ceramics, and metals, which is beneficial for laboratory equipment and architectural glass.[2][8]
Part 5: Experimental Protocol: Creating a PFOTMS SAM on a Silicon Wafer
This protocol provides a self-validating system for creating a high-quality PFOTMS monolayer. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To form a dense, hydrophobic self-assembled monolayer of PFOTMS on a silicon wafer substrate.
Materials:
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Silicon wafers or glass slides
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1H,1H,2H,2H-Perfluorooctyltrimethoxysilane (PFOTMS)
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Anhydrous solvent (e.g., toluene or hexane)
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Sulfuric acid (H₂SO₄, 98%)
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Hydrogen peroxide (H₂O₂, 30%)
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Deionized (DI) water
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Nitrogen gas source
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Oven or hotplate
Methodology:
Step 1: Substrate Cleaning and Hydroxylation (The Foundation)
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Protocol:
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Prepare a Piranha solution by carefully adding H₂O₂ to H₂SO₄ in a 3:7 volume ratio in a glass beaker (Extreme Caution: Highly exothermic and corrosive ).
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Immerse the silicon wafers in the hot Piranha solution for 15-20 minutes. This aggressively removes organic residues.
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Thoroughly rinse the wafers with copious amounts of DI water.
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Dry the wafers under a stream of high-purity nitrogen gas.
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Expertise & Causality: The Piranha etch is not just for cleaning; its primary purpose is to hydroxylate the surface. It creates a dense, uniform layer of silicon-hydroxyl (-Si-OH) groups. These groups are the essential anchor points for the covalent attachment of the PFOTMS molecules. An incomplete or non-uniform hydroxylation will result in a poor-quality, patchy monolayer.
Step 2: Silanization Solution Preparation (The Reagent)
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Protocol:
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In a glove box or under an inert atmosphere, prepare a 0.5-2% (by weight) solution of PFOTMS in an anhydrous solvent like toluene.
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Stir the solution for 10-15 minutes.
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Expertise & Causality: The use of an anhydrous solvent is non-negotiable. PFOTMS is moisture-sensitive; any water in the solvent will cause the silane to hydrolyze and polymerize in the solution before it can react with the substrate. This premature polymerization leads to the deposition of clumps instead of a monolayer. An inert atmosphere minimizes exposure to ambient humidity.
Step 3: Deposition (The Assembly)
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Protocol:
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Immerse the cleaned, dried, and hydroxylated wafers into the PFOTMS solution.
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Seal the container and allow the reaction to proceed for 2-4 hours at room temperature.
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Expertise & Causality: During this immersion, the PFOTMS molecules diffuse to the substrate surface. The hydrolysis process begins, catalyzed by trace water on the wafer surface, followed by the condensation and covalent bonding of the silane head-groups to the surface hydroxyls. The 2-4 hour timeframe allows for the formation of a densely packed monolayer.
Step 4: Rinsing and Curing (The Stabilization)
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Protocol:
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Remove the wafers from the solution and rinse thoroughly with fresh solvent (toluene, then perhaps isopropanol) to remove any physisorbed (non-covalently bonded) molecules.
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Dry the wafers again under a stream of nitrogen.
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Cure the coated wafers in an oven at 100-120°C for 30-60 minutes.
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Expertise & Causality: Rinsing is crucial for a true monolayer. Curing provides the thermal energy to drive the condensation reactions to completion, promoting further cross-linking between adjacent silane molecules. This significantly enhances the mechanical stability and durability of the final SAM.
Step 5: Validation (The Proof)
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Protocol:
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Measure the static water contact angle on the modified surface.
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Trustworthiness: An unmodified silicon wafer has a water contact angle of ~30-50°. A successfully formed, dense PFOTMS monolayer should exhibit a contact angle well above 100°, providing immediate validation of a successful surface transformation.
Part 6: Safety and Handling
PFOTMS is a reactive chemical and must be handled with appropriate care.
| Hazard Type | GHS Classification | Precautionary Statement | Source |
| Skin Contact | Causes skin irritation | H315: Wear protective gloves and clothing. | [2] |
| Eye Contact | Causes serious eye irritation | H319: Wear eye protection. | [2] |
| Inhalation | May cause respiratory irritation | H335: Use only in a well-ventilated area or fume hood. | [2] |
| Reactivity | Moisture-sensitive | Store in a cool, dry place in a tightly sealed container to prevent hydrolysis. | [2][8] |
Storage: Store in a cool, dry, and well-ventilated location, away from incompatible materials such as moisture, acids, and oxidizing agents. The container should be tightly sealed to prevent moisture ingress.[8]
References
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Silico. (2024). High-Purity Fluorinated Silane (CAS 85857-16-5) for Surface Treatment. [Link]
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Silfluo. (2024). LS-M513 1H,1H,2H,2H-Perfluorooctyltrimethoxysilane CAS NO. 85857-16-5. [Link]
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MySkinRecipes. (2024). 1H,1H,2H,2H-Perfluorooctyltrimethoxysilane. [Link]
- Li, Z., et al. (2015). Self-assembled monolayers of perfluoroalkylsilane on plasma-hydroxylated silicon substrates. Applied Surface Science, 347, 520-527.
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Dongye Chemical. (2023). Understanding the Properties and Applications of 1h,1h,2h,2h-perfluorooctyltriethoxysilane: A Comprehensive Guide. [Link]
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Metathesis-Chem. (2023). 1H,1H,2H,2H-Perfluorodecyltriethoxysilane: properties, applications and safety. [Link]
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